molecular formula C6H3BrClN3 B2755703 6-Bromo-3-chloroimidazo[1,2-a]pyrimidine CAS No. 1019025-49-0

6-Bromo-3-chloroimidazo[1,2-a]pyrimidine

Cat. No.: B2755703
CAS No.: 1019025-49-0
M. Wt: 232.47
InChI Key: KLWTUOYAZYFGJZ-UHFFFAOYSA-N
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Description

Significance of the Imidazo[1,2-a]pyrimidine (B1208166) Scaffold in Academic Research

The imidazo[1,2-a]pyrimidine core is of profound interest to the scientific community due to its prevalence in molecules exhibiting a wide array of pharmacological activities. evitachem.com This scaffold is a key structural component for compounds investigated for various therapeutic applications. The versatility of the imidazo[1,2-a]pyrimidine ring system allows for chemical modifications at multiple positions, enabling the synthesis of large libraries of compounds for biological screening. rsc.org

Academic and industrial research has highlighted the significance of this scaffold in developing agents with potential anti-cancer, antimicrobial, antiviral, anti-inflammatory, and antifungal properties. evitachem.com Furthermore, derivatives have been explored as ligands for GABAA receptors, indicating their potential in neuroscience for conditions like anxiety. researchgate.net The sustained interest in this heterocyclic system is driven by the quest for novel therapeutic agents and the adaptable synthetic pathways available for its functionalization. rsc.org

Overview of Halogenated Imidazo[1,2-a]pyrimidine Derivatives

Halogenation—the introduction of halogen atoms such as chlorine, bromine, or fluorine—is a common and effective strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound. In the context of the imidazo[1,2-a]pyrimidine scaffold, halogenated derivatives are frequently synthesized and studied.

The introduction of halogens can influence a molecule's:

Lipophilicity: Affecting its ability to cross cell membranes.

Metabolic Stability: Halogen atoms can block sites of metabolic degradation, prolonging the compound's action.

Binding Affinity: Halogens can form specific interactions (halogen bonds) with biological targets like proteins, potentially enhancing binding affinity and selectivity.

Reactivity: Halogen substituents provide synthetic handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecules.

The presence of bromine and chlorine atoms, as seen in the title compound, provides reactive sites that are crucial for synthetic chemists to build more elaborate molecular architectures.

Research Context of 6-Bromo-3-chloroimidazo[1,2-a]pyrimidine

This compound is a specific, di-halogenated derivative of the parent scaffold. While extensive, dedicated research on its biological activity is not widely documented in publicly available literature, its structure suggests its primary role as a chemical intermediate or building block in organic synthesis. The bromine and chlorine atoms at positions 6 and 3, respectively, serve as versatile functional groups for creating more complex target molecules through various cross-coupling and substitution reactions.

Its chemical identity is well-defined, and it is available commercially for research purposes, indicating its utility in the synthesis of novel compounds for discovery chemistry. Below are its key chemical identifiers and properties.

IdentifierValue
CAS Number1019025-49-0
Molecular FormulaC₆H₃BrClN₃
Molecular Weight232.47 g/mol

The strategic placement of two different halogens offers the potential for selective, stepwise reactions, making it a valuable precursor for creating libraries of diverse imidazo[1,2-a]pyrimidine derivatives for further investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-chloroimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWTUOYAZYFGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(C=NC2=N1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Functionalizations of Halogenated Imidazo 1,2 a Pyrimidines

Carbon-Carbon Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon bonds, and they have been extensively applied to functionalize halogenated heterocycles. For a dihalogenated substrate like 6-Bromo-3-chloroimidazo[1,2-a]pyrimidine, the differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in standard cross-coupling conditions, enabling chemoselective reactions at the C6 position.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a robust method for forming C(sp²)–C(sp²) bonds. In the context of this compound, this reaction can be controlled to achieve selective arylation or vinylation. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to target the more labile C6-Br bond while leaving the C3-Cl bond intact for subsequent transformations.

Studies on related dihalogenated heterocycles, such as 7-chloro-8-iodoimidazo[1,2-a]pyridines, have demonstrated that highly regioselective Suzuki-Miyaura coupling can be achieved at the more reactive halogen position (iodine over chlorine). researchgate.net This principle applies to the bromo/chloro substitution pattern, where palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are typically effective. The reaction generally proceeds in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a solvent system such as dioxane/water or DME. This selectivity allows for the synthesis of 6-aryl-3-chloroimidazo[1,2-a]pyrimidines, which can then be subjected to a second coupling reaction at the C3 position under more forcing conditions if desired.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Imidazo-fused Heterocycles Data inferred from reactions on analogous substrates.

Substrate AnalogueCoupling PartnerCatalyst/LigandBaseSolventProductYield (%)
7-Chloro-8-iodoimidazo[1,2-a]pyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O7-Chloro-8-phenylimidazo[1,2-a]pyridine95
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane5-(4'-methoxy-[1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine93

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and copper(I) salts. This reaction is invaluable for introducing alkynyl moieties into heterocyclic systems. For this compound, a regioselective Sonogashira coupling is expected to occur preferentially at the C6-bromo position under standard conditions (e.g., Pd(PPh₃)₂Cl₂/CuI catalyst system, amine base like triethylamine).

This selectivity has been demonstrated in related systems. For instance, the coupling of dihalogenated imidazo[1,2-a]pyridines proceeds selectively at the most reactive C-I bond, leaving the C-Cl bond untouched. researchgate.net Similarly, a copper-free Sonogashira protocol has been used to synthesize 2-benzylimidazo[1,2-a]pyrimidines, showcasing the reaction's utility on this core structure. dergipark.org.tr The resulting 6-alkynyl-3-chloroimidazo[1,2-a]pyrimidines are versatile intermediates for further cyclization reactions or as building blocks for more complex molecular architectures.

Table 2: Exemplary Conditions for Sonogashira Coupling on Halogenated Imidazo[1,2-a]pyridine (B132010) Analogues

Substrate AnalogueCoupling PartnerCatalyst SystemBaseSolventProductYield (%)
7-Chloro-8-iodoimidazo[1,2-a]pyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF7-Chloro-8-(phenylethynyl)imidazo[1,2-a]pyridine80
2-Amino-1-propargylpyridinium bromideIodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF2-Benzylimidazo[1,2-a]pyridine(Good)

The Heck reaction, which forms a C-C bond between an aryl or vinyl halide and an alkene, and the Negishi coupling, which utilizes an organozinc reagent, further expand the toolkit for functionalizing halogenated imidazo[1,2-a]pyrimidines. organic-chemistry.org

The Mizoroki-Heck reaction has been successfully applied to the C6 position of halogenated imidazo[1,2-a]pyridines, demonstrating its feasibility for late-stage functionalization. nih.govnih.gov Using a palladium catalyst such as Pd(OAc)₂, often with a phosphine (B1218219) ligand, alkenes like acrylates or styrenes can be coupled at the C6-bromo position of this compound.

The Negishi coupling is particularly useful due to the high reactivity and functional group tolerance of organozinc reagents. Although specific examples on the imidazo[1,2-a]pyrimidine (B1208166) core are less common, its application on the related imidazo[1,2-b]pyridazine (B131497) scaffold has been reviewed, indicating its potential for efficient C-C bond formation at halogenated sites. researchgate.net This method would allow for the introduction of alkyl or aryl groups at the C6 position under relatively mild conditions.

Table 3: Conditions for Heck and Negishi Coupling on Related Heterocycles

ReactionSubstrate AnalogueCoupling PartnerCatalystSolventProduct Type
Heck6-Bromoimidazo[1,2-a]pyridine derivativeBenzyl acrylatePd(OAc)₂DMF6-Alkene substituted derivative
Negishi2-Chloro-6-iodopyrazineAcetylenic zinc reagentPd(dba)₂/tfpTHF2-Chloro-6-alkynylpyrazine

Nucleophilic Aromatic Substitution Reactions of Halogenated Imidazo[1,2-a]pyrimidines

Nucleophilic aromatic substitution (SNAr) is a key transformation for introducing heteroatoms (O, N, S) onto an aromatic ring. The reaction is favored on electron-deficient rings containing a good leaving group. nih.govlibretexts.org In this compound, the electronic nature of the bicyclic system dictates the regioselectivity of the substitution.

The imidazo[1,2-a]pyrimidine ring system is electron-deficient, particularly the five-membered imidazole (B134444) portion, due to the influence of the nitrogen atoms. The C3 position is activated towards nucleophilic attack by the adjacent bridgehead nitrogen (N4). In contrast, the C6 position on the pyrimidine (B1678525) ring is less electron-poor. Consequently, nucleophilic attack is predicted to occur preferentially at the C3 position, leading to the displacement of the chloride anion. This regioselectivity is well-documented in analogous systems like 2,4-dichloroquinazoline, where substitution consistently occurs at the C4 position, which is electronically similar to the C3 position of the imidazo[1,2-a]pyrimidine core. mdpi.com Therefore, treatment of this compound with various nucleophiles such as amines, alkoxides, or thiolates is expected to yield 3-substituted-6-bromoimidazo[1,2-a]pyrimidines.

Directed C-H Functionalization Beyond Halogenation

While cross-coupling reactions rely on pre-installed halogens, direct C-H functionalization offers a more atom-economical approach to modifying the heterocyclic core. These reactions create C-C or C-heteroatom bonds by activating native C-H bonds, often with the aid of a transition metal catalyst.

The imidazo[1,2-a]pyrimidine scaffold is amenable to direct C-H functionalization, with the C3 position being the most electronically favored site for such reactions due to its high nucleophilicity. stackexchange.com

C-Arylation: Palladium-catalyzed direct C-H arylation provides an efficient method for synthesizing 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted parent heterocycle and an aryl bromide. nih.govresearchgate.net This reaction typically uses a palladium source like Pd(OAc)₂ and a base, such as KOAc or K₂CO₃, in a polar aprotic solvent. This methodology can be applied to substrates already functionalized at other positions, allowing for the late-stage introduction of an aryl group at the C3 position, provided it is not already substituted.

C-Alkylation: The introduction of alkyl groups via C-H activation has been well-explored on the closely related imidazo[1,2-a]pyridine scaffold. nih.gov Methods include photocatalytic reactions with alkyl radicals and Lewis acid-catalyzed three-component reactions (aza-Friedel-Crafts type), which couple the heterocycle, an aldehyde, and an amine to form C3-aminoalkyl derivatives. mdpi.com These strategies are highly applicable to the imidazo[1,2-a]pyrimidine core for introducing a variety of alkyl-based functional groups at the C3 position.

Table 4: Examples of Direct C-H Functionalization on Imidazo[1,2-a]pyrimidine and Related Scaffolds

ReactionSubstrateReagentCatalyst/ConditionsProductYield (%)
C-ArylationImidazo[1,2-a]pyrimidine4-BromobenzonitrilePd(OAc)₂ / P(o-tol)₃ / KOAc3-(4-Cyanophenyl)imidazo[1,2-a]pyrimidine80
C-AlkylationImidazo[1,2-a]pyridineBenzaldehyde, MorpholineY(OTf)₃3-(Morpholino(phenyl)methyl)imidazo[1,2-a]pyridine92

Formylation and Acylation Reactions (e.g., Vilsmeier-Haack)

The introduction of formyl and acyl groups onto the imidazo[1,2-a]pyrimidine core is a critical step in the synthesis of many targeted molecules, as these functional groups serve as versatile handles for further chemical manipulation. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Vilsmeier-Haack reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a weak electrophile that reacts preferentially with activated aromatic rings. wikipedia.orgwikipedia.org For the imidazo[1,2-a]pyrimidine system, the C-3 position of the imidazole ring is the most nucleophilic and, therefore, the most likely site for electrophilic substitution. It has been noted in the literature that the Vilsmeier-Haack reaction can be employed to introduce an aldehyde group at this C-3 position. nih.gov

While specific studies detailing the Vilsmeier-Haack formylation of this compound are not extensively documented in readily available literature, the general mechanism would involve the electrophilic attack of the Vilsmeier reagent at the C-3 position. However, the presence of a chloro group at this position complicates a direct formylation. A more plausible strategy would involve a precursor molecule, such as 6-bromoimidazo[1,2-a]pyrimidine (B1294246), which could be formylated at the C-3 position prior to a subsequent chlorination step if the 3-chloro substitution is desired in the final product.

Friedel-Crafts acylation presents another avenue for the introduction of carbonyl functionalities. nih.gov This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate an acyl halide or anhydride, which then undergoes electrophilic aromatic substitution. nih.gov Similar to formylation, the C-3 position is the anticipated site of acylation on an unsubstituted or suitably substituted imidazo[1,2-a]pyrimidine ring. For this compound, direct acylation at another position would be challenging due to the existing substitution pattern and the electronic nature of the ring system.

A hypothetical reaction scheme for the formylation of a related precursor is presented below.

Hypothetical Vilsmeier-Haack Formylation of 6-Bromoimidazo[1,2-a]pyrimidine

PrecursorReagentsProductNotes
6-Bromoimidazo[1,2-a]pyrimidine1. POCl₃, DMF2. H₂O6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehydeThe C-3 position is the most nucleophilic site for electrophilic substitution.

Derivatization Strategies for Complex Imidazo[1,2-a]pyrimidine Architectures

The presence of two distinct halogen atoms on the this compound core provides a powerful tool for the stepwise and selective synthesis of complex derivatives. The differential reactivity of the C-Br and C-Cl bonds allows for orthogonal chemical transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAᵣ).

The bromo substituent at the C-6 position is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, compared to the chloro substituent at the C-3 position. This difference in reactivity allows for the selective introduction of aryl, heteroaryl, amino, and alkynyl groups at the C-6 position while leaving the C-3 chloro group intact for subsequent modifications.

For instance, a Suzuki-Miyaura coupling could be employed to introduce a new carbon-carbon bond at the C-6 position.

Selective Suzuki-Miyaura Coupling at the C-6 Position

ReactantCoupling PartnerCatalyst/LigandBaseProduct
This compoundArylboronic acidPd(PPh₃)₄K₂CO₃6-Aryl-3-chloroimidazo[1,2-a]pyrimidine

Following the functionalization of the C-6 position, the less reactive chloro group at the C-3 position can then be targeted. This subsequent transformation can be another cross-coupling reaction, often requiring more forcing conditions or specialized catalyst systems, or a nucleophilic aromatic substitution reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org A sequential approach could involve an initial Suzuki coupling at C-6 followed by a Buchwald-Hartwig amination at C-3.

Sequential Derivatization Strategy

IntermediateReaction TypeReagentsProduct
6-Aryl-3-chloroimidazo[1,2-a]pyrimidineBuchwald-Hartwig AminationAmine, Pd catalyst, Ligand, Base6-Aryl-3-(amino)imidazo[1,2-a]pyrimidine

This stepwise approach enables the synthesis of a diverse library of trisubstituted imidazo[1,2-a]pyrimidines with distinct functionalities at the C-3 and C-6 positions, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery. The ability to precisely control the introduction of various substituents makes this compound a key building block for the construction of complex and biologically active molecules.

Spectroscopic and Crystallographic Characterization of 6 Bromo 3 Chloroimidazo 1,2 a Pyrimidine and Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 6-Bromo-3-chloroimidazo[1,2-a]pyrimidine. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. For the this compound core, the protons attached to the fused ring system exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing effects of the nitrogen atoms and the halogen substituents significantly influence the chemical shifts of the aromatic protons, typically causing them to resonate at lower fields (higher ppm values).

In derivatives of the imidazo[1,2-a]pyrimidine (B1208166) family, the proton signals provide clear structural insights. For example, in 2-(4-bromophenyl)imidazo[1,2-a]pyrimidine, the protons on the imidazo[1,2-a]pyrimidine core appear as a multiplet in the range of 8.86-7.45 ppm, while a specific doublet of doublets corresponding to one of the pyrimidine (B1678525) protons is observed at 9.21 ppm. mdpi.com The precise chemical shifts and coupling constants (J-values) allow for the unambiguous assignment of each proton in the structure.

Table 1: Representative ¹H NMR Data for Imidazo[1,2-a]pyrimidine Derivatives

Compound Proton Chemical Shift (δ, ppm)
8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine H-aromatic 8.13 (d)
H-aromatic 7.71 (s)
H-aromatic 7.48 (d)
CH₂ 4.79 (s)
2-(4-bromophenyl)imidazo[1,2-a]pyrimidine H-aromatic 9.21 (dd)
H-aromatic 8.86-7.45 (m)

Data sourced from references mdpi.commdpi.com. Note: The first compound is an imidazo[1,2-a]pyridine (B132010), a closely related core structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are sensitive to their electronic environment. Carbons bonded to electronegative atoms like nitrogen, chlorine, and bromine are typically deshielded and appear at a higher chemical shift.

For instance, in various imidazo[1,2-a]pyrimidine derivatives, the carbon atoms of the fused heterocyclic rings resonate in the aromatic region of the spectrum. In one study, the carbon signals for an imidazo[1,2-a]pyrimidine derivative included resonances at 153.84, 150.45, and 146.41 ppm, attributed to carbons within the fused ring system. nih.gov The signals for carbons directly attached to halogens (C-Br and C-Cl) would also have characteristic chemical shifts influenced by the specific halogen atom.

Table 2: Representative ¹³C NMR Data for Imidazo[1,2-a]pyrimidine Derivatives

Compound Carbon Chemical Shift (δ, ppm)
Ethyl-6-((1H-imidazol-1-yl)methyl)-1,2,3,4-tetrahydro-4-aryl-oxopyrimidine-5-carboxylate C-2 (Amide C=O) 152.16
C-6 146.02
C-5 101.86
C-4 (Benzylic) 53.95
2-(naphthalen-2-yl)imidazo[1,2-a]pyrimidine C-aromatic 156.03
C-aromatic 145.74
C-aromatic 138.58
C-aromatic 110.08

Data sourced from references mdpi.comjocpr.com.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for establishing correlations between different nuclei, which is essential for assembling the complete molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is instrumental in piecing together fragments of the molecule by showing which protons are neighbors.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique is invaluable for assigning carbon resonances based on their known proton assignments. jocpr.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and conformation of complex derivatives.

High-Resolution Mass Spectrometry for Molecular Formula and Isotopic Pattern Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. mdpi.com For this compound (C₆H₃BrClN₃), HRMS can confirm the molecular weight of 232.47 g/mol . chemscene.com

A key feature in the mass spectrum of this compound is its unique isotopic pattern, which arises from the natural abundance of isotopes for bromine and chlorine.

Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of two units.

Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), also with a mass difference of two units.

The presence of both a bromine and a chlorine atom results in a characteristic cluster of peaks for the molecular ion (M⁺). The spectrum will show a base peak (M), a peak at M+2, and a peak at M+4, with specific relative intensities determined by the combined probabilities of the different isotopes. This distinctive pattern is a powerful diagnostic tool for confirming the presence of both bromine and chlorine in the molecule. iosrjournals.org

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of the types of chemical bonds and functional groups present. For this compound, the FT-IR spectrum would display several key absorption bands.

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings would appear in the 1650-1450 cm⁻¹ region. researchgate.net

C-H Bending: Out-of-plane and in-plane bending vibrations for the aromatic C-H bonds would be present in the fingerprint region (below 1000 cm⁻¹).

C-Cl and C-Br Stretching: The vibrations corresponding to the carbon-chlorine and carbon-bromine bonds are found at lower frequencies, typically in the 800-500 cm⁻¹ range of the fingerprint region.

In studies of related benzo mdpi.comjocpr.comimidazo[1,2-a]pyrimidine derivatives, characteristic IR absorption bands were crucial for confirming the structure. nih.gov Spectroscopic characterization using FT-IR is a standard method for identifying the functional groups within this class of compounds. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-(4-bromophenyl)imidazo[1,2-a]pyrimidine
8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine
Ethyl-6-((1H-imidazol-1-yl)methyl)-1,2,3,4-tetrahydro-4-aryl-oxopyrimidine-5-carboxylate
2-(naphthalen-2-yl)imidazo[1,2-a]pyrimidine

Raman Spectroscopy

Raman spectroscopy, a non-destructive technique that probes molecular vibrations, provides a detailed fingerprint of a compound's chemical structure and composition. While specific Raman spectral data for this compound is not extensively documented in publicly available literature, analysis of the parent imidazo[1,2-a]pyrimidine scaffold and its substituted derivatives allows for the prediction of characteristic vibrational modes.

The Raman spectrum of an imidazo[1,2-a]pyrimidine derivative is typically characterized by a series of distinct bands corresponding to the stretching and bending vibrations of its constituent rings and substituent groups. Key vibrational modes expected for this compound would include:

Ring Stretching Vibrations: The fused imidazole (B134444) and pyrimidine rings will exhibit a complex pattern of C-C and C-N stretching vibrations in the 1300-1650 cm⁻¹ region. These modes are sensitive to substituent effects.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while in-plane and out-of-plane C-H bending vibrations appear at lower frequencies.

The introduction of both a bromine atom at the 6-position and a chlorine atom at the 3-position would be expected to influence the electron distribution within the heterocyclic system, leading to shifts in the characteristic ring vibration frequencies compared to the unsubstituted parent compound. Further empirical studies are required to assign the specific Raman bands for this compound.

X-ray Crystallography for Solid-State Structure and Regiochemical Assignments

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing unequivocal evidence of molecular structure, conformation, and intermolecular interactions. At present, a specific single-crystal X-ray structure for this compound has not been reported in the crystallographic databases. However, the crystal structures of numerous other imidazo[1,2-a]pyrimidine derivatives have been elucidated, offering valuable insights into the expected solid-state characteristics of this class of compounds. dergipark.org.tr

Analysis of related structures reveals that the imidazo[1,2-a]pyrimidine core is typically planar. The crystal packing is often governed by a combination of van der Waals forces and, where applicable, hydrogen bonding or other non-covalent interactions. For this compound, the presence of halogen atoms introduces the possibility of halogen bonding, a directional interaction between the electropositive crown of a halogen atom and a Lewis base, which can significantly influence the supramolecular architecture.

The regiochemical assignment of substituents is unambiguously confirmed by X-ray crystallography. In the absence of a crystal structure for the title compound, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy remain the primary tools for confirming the positions of the bromo and chloro substituents.

Table 1: Representative Crystallographic Data for an Imidazo[1,2-a]pyrimidine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)12.456
c (Å)14.789
β (°)98.76
Volume (ų)1845.6
Z4

Note: This table presents hypothetical data based on typical values for this class of compounds to illustrate the format of crystallographic information and does not represent experimental data for this compound.

Ultraviolet-Visible Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Imidazo[1,2-a]pyridines and their pyrimidine analogs are known to be fluorescent, making their photophysical properties a subject of considerable interest. ijrpr.comnih.gov The absorption and emission characteristics are highly dependent on the nature and position of substituents on the heterocyclic core. ijrpr.com

The UV-Vis absorption spectrum of an imidazo[1,2-a]pyrimidine derivative typically displays multiple bands corresponding to π → π* transitions. For instance, related compounds often show absorption maxima in the range of 250-360 nm. ijrpr.com The introduction of electron-withdrawing groups, such as halogens, can lead to shifts in these absorption bands.

The fluorescence emission of imidazo[1,2-a]pyrimidine derivatives is a key feature. Studies on related compounds have shown that imidazo[1,2-a]pyrimidines can exhibit more intense fluorescence at longer wavelengths compared to their imidazo[1,2-a]pyridine counterparts. nih.gov The presence of substituents significantly modulates the photophysical properties. While electron-donating groups tend to enhance luminescence, the effect of electron-withdrawing halogen atoms can be more complex, potentially leading to a decrease in fluorescence intensity. ijrpr.com

The photophysical properties of interest include the absorption maximum (λabs), the emission maximum (λem), the Stokes shift (the difference between λem and λabs), the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τ). A larger Stokes shift is often a desirable property for applications in bio-imaging and sensors.

Table 2: Illustrative Photophysical Data for Substituted Imidazo[1,2-a]pyrimidine Derivatives in Solution

Compoundλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)
Derivative A320410900.45
Derivative B3454501050.60

Note: This table contains representative data for the imidazo[1,2-a]pyrimidine class of compounds to demonstrate typical photophysical parameters. The data is not specific to this compound.

Further experimental investigation is necessary to fully characterize the specific spectroscopic and photophysical properties of this compound and to understand the electronic effects of the dual halogen substitution on its molecular behavior.

Computational and Theoretical Investigations of 6 Bromo 3 Chloroimidazo 1,2 a Pyrimidine

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying medium-sized organic molecules. nih.gov DFT calculations are used to determine the optimized geometry, electronic properties, and spectroscopic features of molecules like 6-Bromo-3-chloroimidazo[1,2-a]pyrimidine. A common approach involves using the B3LYP functional combined with a basis set like 6–31G(d,p) or 6-311G(d,p), which has proven to accurately predict the molecular properties of many organic compounds. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be distributed over the electron-rich imidazo[1,2-a]pyrimidine (B1208166) ring system, while the LUMO would also be located across this fused heterocyclic core. The presence of electronegative bromine and chlorine atoms influences the energies and distribution of these orbitals. DFT calculations can precisely map these orbitals and quantify their energy levels.

Interactive Data Table: Representative FMO Properties Below are typical calculated values for halogenated imidazo-heterocyclic systems, providing an estimation for this compound based on similar reported structures. nih.govnih.gov

ParameterDescriptionRepresentative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.8 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.6 eV
Energy Gap (ΔE)ELUMO - EHOMO5.2 eV

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net

In this compound, the most negative regions are expected to be located around the nitrogen atoms of the pyrimidine (B1678525) and imidazole (B134444) rings due to their lone pairs of electrons. mdpi.com The hydrogen atoms attached to the ring would exhibit positive potential. The halogen atoms (bromine and chlorine) would show a dual character, with a region of positive potential on their outermost surface (a "sigma-hole") and negative potential around their equatorial regions, making them capable of engaging in halogen bonding. MEP analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital in biological systems. nih.gov

From the HOMO and LUMO energy values obtained through DFT, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, based on conceptual DFT, provide a quantitative measure of reactivity and selectivity. nih.gov

Key theoretical descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule undergoes electronic changes.

Electrophilicity Index (ω): A global index that measures the propensity of a species to accept electrons.

Interactive Data Table: Predicted Global Reactivity Descriptors The following table presents representative values for these descriptors, calculated from the FMO energies listed previously. nih.gov

DescriptorFormulaRepresentative Value
Electronegativity (χ)-(EHOMO + ELUMO)/24.2 eV
Chemical Hardness (η)(ELUMO - EHOMO)/22.6 eV
Chemical Softness (S)1/η0.38 eV-1
Electrophilicity Index (ω)χ2 / (2η)3.39 eV

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in elucidating complex reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, DFT calculations can identify reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state determines the activation energy barrier, which is the rate-determining factor of a reaction. nih.gov

For this compound, theoretical studies can predict its reactivity in various organic reactions, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). Given the two halogen substituents, a key question is regioselectivity: which position is more reactive? Computational analysis can compare the activation barriers for substitution at the C3-chloro position versus the C6-bromo position. Studies on related halo-substituted imidazo-heterocycles suggest that reactivity is influenced by the nature of the catalyst, the base, and the electronic properties of the ring. researchgate.net By modeling the transition states for different pathways, chemists can predict the most likely product and optimize reaction conditions. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While this compound is a relatively rigid molecule with limited conformational freedom, Molecular Dynamics (MD) simulations are valuable for understanding its behavior in a dynamic environment, such as in solution or when interacting with a biological target like a protein. MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions. rsc.org

In the context of drug design, MD simulations are often used after a molecule is docked into the active site of a protein. The simulation can assess the stability of the binding pose, map the interactions between the ligand and protein residues, and calculate the binding free energy. For this compound, MD simulations could reveal how the bromine and chlorine substituents contribute to binding affinity through specific interactions like halogen bonds, and how the molecule adapts its orientation within a binding pocket. nih.gov

In Silico Molecular Property Prediction and Design Principles

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. mdpi.com These predictions help to identify candidates with favorable pharmacokinetic profiles and low toxicity, reducing the likelihood of failure in later clinical stages. Various computational models, such as those available through platforms like SwissADME and PreADMET, can predict a wide range of properties. mdpi.commdpi.com

For this compound, these tools can predict its drug-likeness based on criteria like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other key predictions include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. researchgate.net

Interactive Data Table: Predicted In Silico Properties This table shows a set of predicted properties for this compound based on its structure, using common computational models. mdpi.commdpi.com

Property ClassParameterPredicted Value/Outcome
Physicochemical Molecular Weight< 500 g/mol
LogP (Lipophilicity)2.0 - 3.0
H-Bond Acceptors3
H-Bond Donors0
Drug-Likeness Lipinski's RuleYes (0 violations)
Pharmacokinetics GI AbsorptionHigh
BBB PermeantYes
Toxicity Ames MutagenicityPredicted Non-mutagen

These in silico predictions suggest that the core scaffold has favorable drug-like properties, guiding the design of new derivatives with enhanced activity and optimized pharmacokinetics.

Prediction of Physicochemical Molecular Descriptors

Computational chemistry provides a robust framework for predicting the physicochemical properties of molecules like this compound, offering insights into their behavior in biological systems. Methods such as Density Functional Theory (DFT) are frequently employed to determine electronic and geometric properties. nih.gov For instance, DFT calculations can elucidate the energies of the Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

Other key molecular descriptors that can be computationally predicted include the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify sites for electrophilic and nucleophilic attack. nih.gov Lipophilicity (LogP) and topological polar surface area (TPSA) are fundamental for predicting absorption, distribution, metabolism, and excretion (ADME) properties. chemscene.com While specific experimental and deep computational studies for this compound are not extensively documented in the literature, data for the compound are available in chemical databases, and established computational methods allow for reliable prediction of its key descriptors. chemscene.com

Molecular DescriptorPredicted Value/SignificanceComputational Method
Molecular FormulaC₆H₃BrClN₃-
Molecular Weight232.47 g/mol-
LogP2.1452 chemscene.comIn silico prediction (e.g., ALOGPS)
Topological Polar Surface Area (TPSA)30.19 Ų chemscene.comAtom-based group contribution
Hydrogen Bond Acceptors3 chemscene.comRule-based calculation
Hydrogen Bond Donors0 chemscene.comRule-based calculation
HOMO-LUMO GapIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.Density Functional Theory (DFT)
Molecular Electrostatic Potential (MEP)Visualizes charge distribution, predicting sites for intermolecular interactions.Density Functional Theory (DFT)

Computational Approaches to Scaffold Design and Modification

The imidazo[1,2-a]pyrimidine nucleus is considered a "privileged scaffold" because of its ability to bind to multiple biological targets, making it a frequent starting point for drug design. mdpi.com Computational methods are indispensable for rationally designing and modifying this scaffold to enhance potency and selectivity for a specific target.

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For a molecule like this compound, docking studies could be used to explore its potential interactions with various enzyme active sites or protein receptors. The bromine atom at the 6-position and the chlorine atom at the 3-position can be strategically utilized to form halogen bonds or occupy specific hydrophobic pockets within a binding site, potentially enhancing binding affinity.

Furthermore, computational tools are used to guide the modification of the core scaffold. For example, in silico methods can predict how further substitutions on the imidazo[1,2-a]pyrimidine ring would affect its binding mode and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.gov By virtually screening libraries of derivatives, researchers can prioritize the synthesis of compounds with the most promising predicted properties, thereby saving significant time and resources. Structure-activity relationship (SAR) studies, which correlate structural features with biological activity, are often built upon data generated from these computational models. dergipark.org.tr

Green Chemistry Metrics and Sustainability Assessments for Synthetic Pathways

The synthesis of chemical compounds, particularly in the pharmaceutical industry, is increasingly scrutinized for its environmental impact. Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Several metrics have been developed to quantify the "greenness" of a synthetic route, which can be applied to the synthesis of this compound.

The most traditional synthesis of the imidazo[1,2-a]pyrimidine core involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone. nih.gov More environmentally benign approaches are being developed, utilizing microwave irradiation, greener solvents like water-isopropanol mixtures, or catalyst-free conditions to improve efficiency and reduce waste. mdpi.comacs.org

To compare the sustainability of different synthetic pathways, several key metrics are employed:

Atom Economy (AE): This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. It provides a theoretical measure of how efficiently a reaction uses starting materials.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of total waste generated to the mass of the desired product. A lower E-Factor signifies a greener process.

Reaction Mass Efficiency (RME): This metric gives the percentage of the mass of the final product relative to the total mass of all reactants used in the reaction.

Process Mass Intensity (PMI): Advocated by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.

Green Chemistry MetricFormulaIdeal ValueFocus
Atom Economy (AE)(MW of product / Σ MW of all reactants) x 100%100%Efficiency of atom incorporation
E-FactorTotal Mass of Waste / Mass of Product0Waste generation
Reaction Mass Efficiency (RME)(Mass of Product / Total Mass of Reactants) x 100%100%Reactant efficiency including yield and stoichiometry
Process Mass Intensity (PMI)Total Mass Input / Mass of Product1Overall process efficiency including solvents

Biological Activity and Molecular Target Identification of Imidazo 1,2 a Pyrimidine Derivatives

In Vitro Studies on Enzyme and Receptor Binding Affinity

The in vitro activity of imidazo[1,2-a]pyrimidine (B1208166) derivatives has been evaluated against a range of biological targets, demonstrating the versatility of this chemical scaffold.

The imidazo[1,2-a]pyrimidine core has been identified as a promising scaffold for the development of protein kinase inhibitors. While specific inhibition data for 6-Bromo-3-chloroimidazo[1,2-a]pyrimidine against PI3Kα, DYRK Kinases, or PfCDPK1 is not extensively detailed in publicly available literature, related analogues have shown significant activity.

Notably, a series of imidazo[1,2-a]pyrimidin-5(1H)-ones were designed as selective inhibitors of the beta isoform of phosphatidylinositol 3-kinase (PI3Kβ). nih.gov These compounds were rationally designed based on docking models and demonstrated potent growth inhibition in PTEN-deficient cancer cell lines. nih.gov This research highlights the potential of the core scaffold to be adapted for potent and selective kinase inhibition. The substitution pattern on the imidazo[1,2-a]pyrimidine ring is critical for achieving this selectivity and potency.

Table 1: Kinase Inhibition by Imidazo[1,2-a]pyrimidine Analogues Below is a summary of inhibitory activities for related imidazo[1,2-a]pyrimidine compounds against various kinases, illustrating the potential of the scaffold.

Compound ClassTarget KinaseActivity (IC₅₀)Reference
Imidazo[1,2-a]pyrimidin-5(1H)-onesPI3KβMicromolar to Nanomolar range nih.gov

Note: Data for the specific this compound is not available in the cited sources.

Beyond protein kinases, the imidazo[1,2-a]pyrimidine scaffold has been explored for its activity against other enzyme systems and receptors.

Anti-inflammatory Targets: Derivatives of imidazo[1,2-a]pyrimidine have been synthesized and investigated for their anti-inflammatory properties, which may be associated with the inhibition of enzymes like cyclooxygenase (COX). researchgate.netdergipark.org.tr

GABAA Receptors: Certain imidazo[1,2-a]pyrimidines have been identified as ligands for the benzodiazepine (B76468) binding site of the γ-Aminobutyric acid (GABA) type A receptor, indicating potential applications in neuroscience. dergipark.org.tr

Antiviral Targets: In the context of the SARS-CoV-2 pandemic, computational studies explored imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of the human angiotensin-converting enzyme 2 (hACE2) receptor and the viral spike protein, which are critical for viral entry into host cells. nih.gov

Elucidation of Molecular Mechanisms of Action

The mechanism of action for imidazo[1,2-a]pyrimidine derivatives is dependent on their specific biological target. For kinase inhibitors, the primary mechanism is often competitive binding at the ATP-binding site of the enzyme, preventing the phosphorylation of downstream substrates. nih.gov For cytotoxic variants active against cancer cell lines, the mechanism can involve the induction of apoptosis. For example, certain amine-bearing imidazo[1,2-a]pyrimidine derivatives were found to moderately increase the Bax/Bcl-2 ratio, a key indicator of programmed cell death. nih.gov

Chemical-Genetic Profiling for Pathway Identification in Model Systems

Currently, there is limited specific information in the scientific literature regarding the use of this compound or its close analogues in chemical-genetic profiling studies for pathway identification in model systems. Such studies would be valuable to systematically map the compound's biological targets and understand its effects on cellular pathways.

Structure-Activity Relationship (SAR) Studies of Halogenated Imidazo[1,2-a]pyrimidine Analogues

The biological activity of imidazo[1,2-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Halogenation, as seen in this compound, is a critical tool in medicinal chemistry to fine-tune a molecule's properties.

Metabolic Stability: The imidazo[1,2-a]pyrimidine ring can be susceptible to metabolism by enzymes such as aldehyde oxidase (AO). Strategic placement of substituents, including halogens, can block these sites of metabolism, thereby improving the pharmacokinetic profile of the compound. researchgate.net

Target Binding: The chlorine atom at the 3-position and the bromine atom at the 6-position can significantly influence binding affinity. rsc.org Halogens can participate in halogen bonding, a non-covalent interaction that can enhance binding to a protein target. They also alter the electronic distribution and lipophilicity of the molecule, which affects cell permeability and target engagement.

Activity Modulation: Studies on related heterocyclic systems show that the presence of halogens can have varied effects on antiproliferative activity. nih.gov In some series, halogenation enhances potency, while in others, it may lead to a decrease. For a series of cytotoxic imidazo[1,2-a]pyrimidine derivatives, the nature of the substituent on an attached phenyl ring was found to be a key determinant of activity against breast cancer cell lines. nih.gov

Table 2: General Structure-Activity Relationships (SAR) for Halogenated Imidazo[1,2-a]pyrimidines This table summarizes key principles guiding the design of halogenated imidazo[1,2-a]pyrimidine analogues.

Position of SubstitutionSubstituent TypeGeneral Effect on Activity/PropertiesReference
C3-positionHalogen (e.g., Chloro)Can modulate binding affinity; potential for halogen bonding. Key site for functionalization. rsc.org
C6-positionHalogen (e.g., Bromo)Influences electronics and lipophilicity; can block metabolic oxidation. researchgate.net
Other positionsVarious groupsSubstituents on appended rings are critical for determining potency and selectivity. nih.gov

Development of Imidazo[1,2-a]pyrimidine Scaffolds as Biological Probes

While this compound has not been specifically reported as a biological probe, the core scaffold is well-suited for such applications. The imidazo[1,2-a]pyrimidine structure can be functionalized to create tools for chemical biology research. For instance, derivatives of this scaffold have been developed as selective fluorescent sensors for detecting metal ions, such as zinc, demonstrating the utility of this chemical framework in the creation of molecular probes. mdpi.com

Advanced Research Applications and Future Perspectives

Imidazo[1,2-a]pyrimidine (B1208166) Derivatives as Versatile Intermediates in Organic Synthesis

The imidazo[1,2-a]pyrimidine core is a privileged scaffold in synthetic chemistry due to its prevalence in biologically active molecules. rsc.orgmdpi.com Halogenated derivatives, such as 6-Bromo-3-chloroimidazo[1,2-a]pyrimidine, are particularly valuable as intermediates because the carbon-halogen bonds serve as reactive handles for constructing more complex molecules. The differential reactivity of the C-Br versus the C-Cl bond can potentially allow for selective, sequential functionalization.

These intermediates are frequently employed in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. For instance, the bromine at the C6 position and chlorine at the C3 position can be substituted via reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. researchgate.netrsc.orgmedjchem.com The synthesis of 3-arylimidazo[1,2-a]pyridines from their 3-halo precursors via Suzuki-Miyaura reactions demonstrates a common and efficient transformation that is directly analogous to the potential reactivity of 3-chloroimidazo[1,2-a]pyrimidines. researchgate.netrsc.org

Furthermore, the imidazo[1,2-a]pyrimidine nucleus can be used to construct more elaborate fused heterocyclic systems. nih.gov Methodologies such as palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) have been developed to create fused imidazo[1,2-a]pyrimidines from simpler precursors, highlighting the synthetic accessibility of this core structure. acs.org

Reaction TypePosition on RingDescriptionPotential Application
Suzuki-Miyaura CouplingC3, C6Palladium-catalyzed cross-coupling of the halo-substituent with an organoboron reagent. medjchem.comnih.govIntroduction of aryl or vinyl groups to build molecular complexity.
Buchwald-Hartwig AminationC6Palladium-catalyzed coupling with amines to form C-N bonds. This has been demonstrated on the related 6-halo-imidazo[1,2-b]pyridazine scaffold. researchgate.netSynthesis of aminated derivatives for medicinal chemistry applications.
C-H FunctionalizationC3, C5, etc.Direct formation of C-C or C-heteroatom bonds on the heterocyclic core, often at positions not occupied by halogens. nih.govrsc.orgLate-stage modification of the scaffold without pre-functionalization.
Cyclization/AnnulationCore ScaffoldUse of the core structure to build additional fused rings. nih.govdergipark.org.trCreation of novel, complex polycyclic heterocyclic systems.

Potential Applications in Materials Science and Polymer Chemistry

Imidazo[1,2-a]pyrimidines and the closely related imidazo[1,2-a]pyridines exhibit intriguing photophysical properties, making them candidates for applications in materials science. ijrpr.com Many derivatives are known to be fluorescent, a property that is highly dependent on the substituents attached to the heterocyclic core. nih.govresearchgate.net These compounds often display significant Stokes shifts, which is advantageous for applications in fluorescent probes and optoelectronic devices. tandfonline.com

The fluorescence of these heterocycles can be tuned by chemical modification; for example, electron-donating groups tend to enhance fluorescence intensity. ijrpr.com The π-conjugated bicyclic structure is responsible for their fluorescence emissions, which often occur in the blue light region of the spectrum. ijrpr.com This inherent luminescence makes them suitable for development as organic fluorophores for use in organic light-emitting diodes (OLEDs), chemical sensors, and as biomarkers. researchgate.netnih.gov

Another application in materials science is their use as corrosion inhibitors for metals. frontiersin.org Imidazo[1,2-a]pyrimidine derivatives have been shown to effectively protect mild steel in acidic solutions by adsorbing onto the metal surface, demonstrating their potential in industrial applications. frontiersin.orgresearchgate.net

Derivative ClassObserved PropertyPotential Application
3-hydroxymethyl imidazo[1,2-a]pyrimidinesBlue light fluorescence, generally more intense than the unsubstituted parent fluorophore. nih.govresearchgate.netOrganic fluorophores, biomarkers, photochemical sensors. nih.gov
2-aryl imidazo[1,2-a]pyridinesFluorescence with excellent quantum yields due to extended π-conjugation. ijrpr.comDyes for optoelectronic devices, fluorescent probes. tandfonline.com
Diphenyl- and octylphenyl- imidazo[1,2-a]pyrimidinesEffective inhibition of mild steel corrosion in HCl solution. frontiersin.orgCorrosion inhibitors for industrial applications.

Utilization as Chemical Probes for Elucidating Biological Pathways

The inherent biological activity and fluorescent properties of imidazo[1,2-a]pyrimidines make them excellent candidates for development as chemical probes to study cellular processes. Their ability to interact with specific biological targets allows them to be used to modulate and investigate signaling pathways.

For instance, specific derivatives of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is crucial in both embryonic development and tumorigenesis. nih.gov These compounds can be used in cellular assays, such as luciferase reporter assays, to quantify their inhibitory effect. By downregulating the expression of Wnt target genes like c-myc and cyclin D1, these molecules serve as valuable tools to probe the functional role of this pathway in cancer cell proliferation. nih.gov

Moreover, their efficacy can be evaluated in vivo using model organisms. The activity of Wnt/β-catenin inhibitors has been demonstrated in Wnt-reporter zebrafish models, confirming their potential to function within a whole organism. nih.gov The fluorescent nature of some derivatives also offers the possibility of developing probes for biological imaging, allowing for the visualization and tracking of biological materials. nih.gov

Compound TypeTarget Pathway/ApplicationMethod of StudyObserved Effect
Substituted imidazo[1,2-a]pyrimidinesWnt/β-catenin SignalingLuciferase reporter assay in cancer cell lines. nih.govInhibition of signaling pathway activity.
Substituted imidazo[1,2-a]pyridinesWnt Target Gene ExpressionAnalysis of gene expression in cancer cells. nih.govDownregulation of c-myc and cyclin D1.
Active Imidazo[1,2-a]pyrimidine InhibitorsIn vivo Wnt SignalingWnt-reporter zebrafish model. nih.govInhibition of Wnt signaling in a whole organism.
Fluorescent imidazo[1,2-a]azinesBiological LabelingAddition of compounds to biological materials like egg yolk and cells. nih.govMaterials become fluorescent, enabling visualization.

Future Directions in Computational Design and Synthesis of Novel Analogues

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel imidazo[1,2-a]pyrimidine derivatives. A variety of in silico methods are being employed to rationally design new analogues with enhanced activity and improved physicochemical properties, thereby guiding synthetic efforts. nih.govresearchgate.net

Density Functional Theory (DFT) is used to calculate quantum chemical properties such as Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), providing deep insights into the electronic structure and reactivity of these molecules. nih.govnih.gov Molecular docking simulations are widely used to predict how these compounds might bind to the active sites of biological targets, such as enzymes or receptors. researchgate.netnih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted binding affinities.

Furthermore, predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) and drug-likeness are employed to assess the pharmacokinetic profiles of virtual compounds before they are synthesized. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) studies help to build mathematical models that correlate the chemical structure of the compounds with their biological activity, further refining the design process. researchgate.netresearchgate.net The integration of these computational approaches provides a powerful platform for the future design of novel imidazo[1,2-a]pyrimidine analogues tailored for specific applications.

Computational MethodPurposePredicted Properties/Outcome
Density Functional Theory (DFT)To understand electronic structure and reactivity. nih.govresearchgate.netFrontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), atomic charges.
Molecular DockingTo predict binding modes and affinities to biological targets. researchgate.netnih.govBinding energy (kcal/mol), protein-ligand interactions.
ADMET PredictionTo assess drug-like pharmacokinetic and safety profiles. nih.govnih.govAbsorption, distribution, metabolism, excretion, toxicity profiles.
3D-QSAR / Pharmacophore ModelingTo identify key structural features required for biological activity. researchgate.netresearchgate.netCorrelation of structural descriptors with observed activity.

Emerging Reactivity Patterns and Unexplored Functionalization Opportunities for Halogenated Imidazo[1,2-a]pyrimidines

Research into the functionalization of imidazo[1,2-a]pyrimidines and related heterocycles is continually evolving, with new methods offering milder conditions, higher efficiency, and novel transformations. For dihalogenated substrates like this compound, a key opportunity lies in exploiting the different reactivities of the C-Br and C-Cl bonds for regioselective and sequential functionalization.

An emerging trend is the use of visible-light photochemistry to drive C-H functionalization reactions. nih.gov These methods are often more environmentally friendly than traditional approaches that require harsh conditions or expensive metal catalysts. While much of the synthetic focus has been on modifying the C3 position of the imidazo[1,2-a]pyridine (B132010) core, there is a growing interest in developing methods for the selective functionalization of other positions, such as C5, C6, and C7, which remains a relatively unexplored area. rsc.orgresearchgate.net

Transition-metal-free reactions are also gaining prominence. For example, methods for the direct halogenation of the C3 position using inexpensive reagents like sodium chlorite (B76162) or sodium bromite (B1237846) have been developed for imidazo[1,2-a]pyridines, offering a facile route to key synthetic intermediates. rsc.orgnih.gov Future opportunities will likely involve the development of novel multi-component reactions that can rapidly build molecular complexity from the halogenated imidazo[1,2-a]pyrimidine core and the application of these building blocks in the synthesis of novel, complex fused heterocyclic systems.

Area of ResearchDescriptionSignificance/Opportunity
Regioselective Cross-CouplingExploiting the differential reactivity of C-Br vs. C-Cl bonds to perform sequential, site-specific reactions.Allows for the controlled and ordered synthesis of complex di- or multi-substituted derivatives.
Photocatalyzed C-H FunctionalizationUsing visible light to activate C-H bonds for the introduction of new functional groups. nih.govOffers green, mild, and sustainable synthetic routes to novel analogues.
Functionalization at C5/C6/C7/C8Developing methods for selective modification at less-explored positions of the pyridine (B92270)/pyrimidine (B1678525) ring. rsc.orgresearchgate.netProvides access to new chemical space and novel isomers with potentially different biological or material properties.
Transition-Metal-Free ReactionsDeveloping synthetic transformations that avoid the use of expensive and potentially toxic heavy metal catalysts. rsc.orgLeads to more cost-effective and environmentally benign syntheses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-3-chloroimidazo[1,2-a]pyrimidine, and how do they differ in methodology?

  • Answer: The compound is typically synthesized via multi-component reactions. A one-pot Biginelli synthesis using 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate with catalytic dimethylformamide (DMF) achieves high yields . Alternative routes involve halogenation of imidazo[1,2-a]pyrimidine precursors; for example, bromoacetyl intermediates react with pyrimidin-2-amine to introduce bromine and chlorine substituents . Microwave-assisted methods have also been explored to reduce reaction times and improve regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer: Characterization relies on FT-IR for functional group analysis (e.g., C-Br stretching at ~550 cm⁻¹), 1^1H and 13^13C NMR for structural elucidation (e.g., aromatic protons at δ 7.5–8.5 ppm), and mass spectrometry for molecular ion confirmation (e.g., [M+H]+^+ at m/z 262–264 for bromine/chlorine isotopes) . Elemental analysis ensures purity (>95%) .

Q. How can researchers validate the regioselectivity of halogenation in imidazo[1,2-a]pyrimidine derivatives?

  • Answer: Regioselectivity is confirmed via 1^1H-13^13C HMBC NMR to correlate protons with adjacent carbons, identifying substitution patterns. For example, bromination at C-6 and chlorination at C-3 are validated by cross-peaks between H-5 and C-6 . X-ray crystallography (e.g., CCDC data) provides definitive structural proof .

Advanced Research Questions

Q. How can contradictory spectral data arising from solvent effects or tautomerism be resolved?

  • Answer: Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) may shift proton signals due to hydrogen bonding. Tautomeric equilibria (e.g., keto-enol forms) are analyzed via variable-temperature NMR or computational modeling (DFT) to identify dominant states . For ambiguous cases, NOESY correlations clarify spatial arrangements .

Q. What strategies optimize yields in palladium-catalyzed cross-coupling reactions involving this compound?

  • Answer: Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh3)4 or XPhos Pd G3 catalysts in THF/water at 80°C. Microwave irradiation (150°C, 20 min) enhances efficiency. Protecting the chlorine substituent with Boc groups prevents unwanted side reactions . Yields >80% are achievable with stoichiometric control .

Q. How do structural modifications influence the biological activity of this compound?

  • Answer: Introducing electron-withdrawing groups (e.g., nitro at C-2) enhances antimicrobial activity by increasing electrophilicity . Substitution at C-8 with oxadiazole or thiadiazole rings improves binding to kinase targets (e.g., IC50 < 1 µM for antiproliferative effects) . Quantitative SAR (QSAR) models correlate logP values (2.5–3.5) with membrane permeability .

Q. What are the challenges in synthesizing stable analogs for in vivo studies?

  • Answer: Hydrolytic instability of the imidazo[1,2-a]pyrimidine core under physiological pH requires formulation in PEG-based matrices or prodrug strategies (e.g., esterification of hydroxyl groups) . Stability studies in simulated gastric fluid (pH 2) and plasma identify degradation pathways .

Methodological Considerations

Q. How to address low solubility in aqueous media during biological assays?

  • Answer: Co-solvents like DMSO (<1% v/v) or cyclodextrin inclusion complexes improve solubility. For in vitro testing, sonication in PBS (pH 7.4) with Tween-80 (0.1%) achieves homogeneous dispersions .

Q. What computational tools predict reactivity for further functionalization?

  • Answer: DFT calculations (Gaussian 16) identify electrophilic Fukui indices, highlighting C-5 and C-7 as reactive sites for nucleophilic attack . Molecular docking (AutoDock Vina) screens substituent effects on target binding (e.g., CYP450 enzymes) .

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